Lipophilicity Advantage Over the Shorter-Chain (2,5-Difluorophenyl)methanethiol Analog
The target compound exhibits a computed LogP of 3.055 (alternate computed value 2.956 ), which is higher than the LogP of 2.91 reported for (2,5-difluorophenyl)methanethiol, the one-carbon-shorter benzylic thiol analog bearing an identical 2,5-difluoro substitution pattern . This +0.15 log unit difference reflects the additional methyl group on the ethane backbone, which increases hydrophobic surface area and is expected to translate to measurably greater membrane permeability and altered tissue distribution in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.055 (Fluorochem computed); LogP = 2.956 (Chemscene computed) |
| Comparator Or Baseline | (2,5-Difluorophenyl)methanethiol (CAS 886497-92-3): LogP = 2.91 (computed) |
| Quantified Difference | ΔLogP = +0.15 (Fluorochem) or +0.05 (Chemscene) vs methanethiol analog |
| Conditions | Computed descriptor values from vendor-supplied physicochemical property panels; no experimental shake-flask LogP available |
Why This Matters
Procurement of the correct chain-length homolog ensures the lipophilicity required for the intended biological compartment partitioning; the methanethiol analog will under-deliver on LogP by approximately 0.1–0.15 units, which can alter cellular permeability predictions in lead optimization programs.
